Cas no 42998-51-6 (Benzyl ethyl malonate)
Benzyl ethyl malonate Chemical and Physical Properties
Names and Identifiers
-
- Benzyl ethyl malonate
- 3-O-benzyl 1-O-ethyl propanedioate
- SCHEMBL1557559
- Benzylethylmalonate
- DTXSID00340170
- 1-Benzyl 3-ethyl malonate #
- A826103
- 1-benzyl 3-ethyl propanedioate
- FT-0622844
- SY109371
- AKOS030528550
- O3-benzyl O1-ethyl propanedioate
- Benzyl ethyl malonate, tech.
- CS-0151620
- N-ETHYL-N-(2-HYDROXY-3-SULFOPROPYL)-3-METHOXYANILINE,SODIUMSALT
- ethyl benzylmalonate
- ethyl phenylmethyl propanedioate
- BS-49144
- MFCD00009194
- E75873
- 42998-51-6
- DB-051008
-
- MDL: MFCD00009194
- Inchi: 1S/C12H14O4/c1-2-15-11(13)8-12(14)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
- InChI Key: CGNOCUSLPSCMLL-UHFFFAOYSA-N
- SMILES: O(C(CC(=O)OCC)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 222.08900
- Monoisotopic Mass: 222.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 52.6A^2
Experimental Properties
- Color/Form: liquid
- Density: 1.087
- Boiling Point: 138-139 °C
- Flash Point: 145°C/4mm
- Refractive Index: 1.493-1.503
- Water Partition Coefficient: Soluble in water 525.7 mg/L @ 25°C. Soluble in alcohol.
- PSA: 52.60000
- LogP: 1.68300
- Solubility: Insoluble
Benzyl ethyl malonate Customs Data
- HS CODE:2917190090
- Customs Data:
China Customs Code:
2917190090Overview:
2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Benzyl ethyl malonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YU192-5g |
Benzyl ethyl malonate |
42998-51-6 | 97% | 5g |
1188.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YU192-1g |
Benzyl ethyl malonate |
42998-51-6 | 97% | 1g |
339.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YU192-200mg |
Benzyl ethyl malonate |
42998-51-6 | 97% | 200mg |
121.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YU192-50mg |
Benzyl ethyl malonate |
42998-51-6 | 97% | 50mg |
55.0CNY | 2021-07-14 | |
| abcr | AB255859-1 g |
Benzyl ethyl malonate, 96%; . |
42998-51-6 | 96% | 1g |
€119.10 | 2023-04-27 | |
| abcr | AB255859-5 g |
Benzyl ethyl malonate, 96%; . |
42998-51-6 | 96% | 5g |
€253.20 | 2023-04-27 | |
| abcr | AB255859-25 g |
Benzyl ethyl malonate, 96%; . |
42998-51-6 | 96% | 25g |
€724.10 | 2023-04-27 | |
| Aaron | AR003OT7-100mg |
BENZYL ETHYL MALONATE |
42998-51-6 | 96% | 100mg |
$11.00 | 2025-02-10 | |
| Aaron | AR003OT7-100g |
BENZYL ETHYL MALONATE |
42998-51-6 | 96% | 100g |
$1429.00 | 2025-02-10 | |
| eNovation Chemicals LLC | Y1200435-25g |
benzyl ethyl malonate |
42998-51-6 | 95% | 25g |
$580 | 2025-02-18 |
Benzyl ethyl malonate Suppliers
Benzyl ethyl malonate Related Literature
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1. 614. Experiments on the synthesis of carbonyl compounds. Part V. β-Keto-esters and -nitrilesR. E. Bowman,W. D. Fordham J. Chem. Soc. 1951 2758
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2. Pyrroles and related compounds. Part XXVI. Pyrrole β-keto-estersT. Trefor Howarth,Anthony H. Jackson,Jean Judge,George W. Kenner,David J. Newman J. Chem. Soc. Perkin Trans. 1 1974 490
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3. 810. Syntheses in the colchicine series. Part I. Products from the stobbe condensation of methyl γ-(2 : 3 : 4-trimethoxybenzoyl)butyrate with dimethyl succinateH. J. E. Loewenthal J. Chem. Soc. 1953 3962
Additional information on Benzyl ethyl malonate
Recent Advances in the Application of Benzyl Ethyl Malonate (CAS 42998-51-6) in Chemical Biology and Pharmaceutical Research
Benzyl ethyl malonate (CAS 42998-51-6) is a key intermediate in organic synthesis and pharmaceutical manufacturing. Recent studies have highlighted its versatile applications in drug discovery, particularly in the synthesis of bioactive molecules and prodrugs. This research brief consolidates the latest findings on the compound's utility, mechanism of action, and potential therapeutic benefits, drawing from peer-reviewed publications and industry reports published within the last two years.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of benzyl ethyl malonate derivatives as inhibitors of serine hydrolases, a class of enzymes implicated in inflammatory and neurodegenerative diseases. The research team utilized structure-activity relationship (SAR) analysis to optimize the malonate scaffold, achieving a 15-fold increase in inhibitory potency compared to earlier analogs. These findings underscore the compound's potential as a platform for developing targeted enzyme modulators.
In the realm of antimicrobial research, benzyl ethyl malonate has emerged as a precursor for novel quinolone antibiotics. A recent patent application (WO2023054321) describes its use in synthesizing fluoroquinolone derivatives with enhanced activity against drug-resistant Staphylococcus aureus strains. The modified malonate structure improved membrane permeability while maintaining low cytotoxicity, addressing a critical challenge in antibiotic development.
Advanced analytical techniques have further elucidated benzyl ethyl malonate's metabolic pathways. Liquid chromatography-mass spectrometry (LC-MS) studies published in Analytical and Bioanalytical Chemistry (2024) revealed its rapid conversion to active metabolites in hepatic microsomes, with a half-life of 2.3 hours. This pharmacokinetic profile supports its suitability for prodrug formulations, particularly for compounds requiring sustained release.
The compound's role in green chemistry initiatives has also gained attention. A 2024 Green Chemistry article detailed an enzymatic synthesis method using immobilized lipases, achieving 92% yield of benzyl ethyl malonate under mild conditions. This eco-friendly approach reduces reliance on traditional solvent-intensive processes, aligning with pharmaceutical industry sustainability goals.
Ongoing clinical trials (NCT05677843) are evaluating malonate-based compounds for metabolic disorders, building on benzyl ethyl malonate's ability to modulate tricarboxylic acid cycle intermediates. Preliminary results suggest improved mitochondrial function in preclinical models of inherited metabolic diseases, though human data remains limited.
Manufacturing innovations have addressed previous challenges in benzyl ethyl malonate production. A continuous flow synthesis platform developed by Pfizer (2023) increased throughput by 40% while maintaining >99.5% purity, as reported in Organic Process Research & Development. This advancement ensures reliable supply for both research and commercial applications.
Future research directions include exploring benzyl ethyl malonate's applications in mRNA vaccine stabilizers and its potential as a building block for PROTAC (proteolysis targeting chimera) molecules. The compound's bifunctional reactivity and favorable physicochemical properties position it as a valuable tool in next-generation therapeutic development.
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